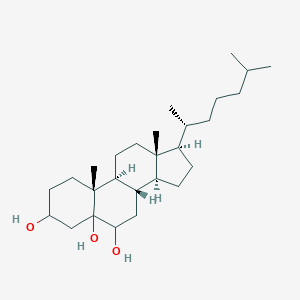

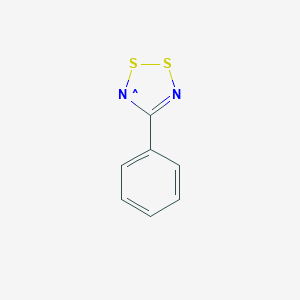

![molecular formula C6H3Cl2N3 B047463 2,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 112581-77-8](/img/structure/B47463.png)

2,6-Dichloroimidazo[1,2-b]pyridazine

Overview

Description

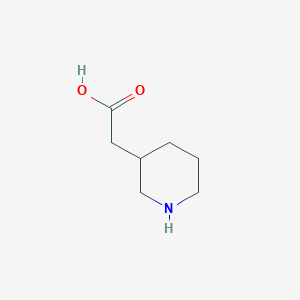

“2,6-Dichloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H3Cl2N3 . It is used in various fields of research and has been the subject of numerous scientific studies .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including “2,6-Dichloroimidazo[1,2-b]pyridazine”, has been well studied. Recent developments in organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloroimidazo[1,2-b]pyridazine” has been determined using various techniques. The InChI Code for this compound is 1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H and the InChI key is MGNCSIAIZSTMHX-UHFFFAOYSA-N . The molecular weight of the compound is 188.02 . Further analysis of the molecular structure has been conducted using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactions involving “2,6-Dichloroimidazo[1,2-b]pyridazine” are complex and varied. The compound has been used in various chemical reactions, including those involving transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloroimidazo[1,2-b]pyridazine” have been analyzed in various studies. Further details about its physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Drug Discovery and Development

The pyridazine ring, which is a part of the “2,6-Dichloroimidazo[1,2-b]pyridazine” structure, is known for its unique physicochemical properties. These properties contribute to unique applications in molecular recognition, and the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Antidepressant Applications

Pyridazine-based systems have shown a wide range of pharmacological activities such as antidepressant effects. For example, the monoamine oxidase (MAO) inhibitor minaprine, which contains a pyridazine ring, was used as an atypical antidepressant .

Anti-hypertensive Applications

Pyridazine derivatives have also been associated with anti-hypertensive effects, making them potentially useful in the treatment of high blood pressure .

Anticancer Applications

There is potential for pyridazine-based compounds to be used in anticancer treatments. The unique properties of these compounds can be leveraged to develop new drugs that can target cancer cells .

Antiplatelet Applications

Some pyridazine derivatives have shown antiplatelet activity, which could be beneficial in preventing blood clots .

Antiulcer Applications

Pyridazine compounds have also been associated with antiulcer activity, suggesting potential applications in the treatment of ulcers .

Herbicidal Applications

Pyridazinone derivatives are known to be used as agrochemicals. They have been utilized in the development of herbicides, indicating their potential use in agriculture .

Treatment of Autoimmune Diseases

Imidazo[1,2-b]pyridazines have been studied as potential inhibitors of IL-17A, a cytokine that contributes to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .

Future Directions

properties

IUPAC Name |

2,6-dichloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCSIAIZSTMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560103 | |

| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroimidazo[1,2-b]pyridazine | |

CAS RN |

112581-77-8 | |

| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)